molecular formula C15H13ClFN3O3 B11690580 N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4-fluorobenzamide

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4-fluorobenzamide

Katalognummer: B11690580
Molekulargewicht: 337.73 g/mol
InChI-Schlüssel: KAKMZDNVAMZPMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4-fluorobenzamide is an organic compound with the molecular formula C15H13ClFN3O3. This compound is characterized by the presence of a chloro-nitrophenyl group, an aminoethyl linkage, and a fluorobenzamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4-fluorobenzamide typically involves a multi-step process. One common method includes the reaction of 2-chloro-4-nitroaniline with 2-bromoethylamine hydrobromide to form the intermediate N-(2-bromoethyl)-2-chloro-4-nitroaniline. This intermediate is then reacted with 4-fluorobenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H13ClFN3O3

Molekulargewicht

337.73 g/mol

IUPAC-Name

N-[2-(2-chloro-4-nitroanilino)ethyl]-4-fluorobenzamide

InChI

InChI=1S/C15H13ClFN3O3/c16-13-9-12(20(22)23)5-6-14(13)18-7-8-19-15(21)10-1-3-11(17)4-2-10/h1-6,9,18H,7-8H2,(H,19,21)

InChI-Schlüssel

KAKMZDNVAMZPMY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.